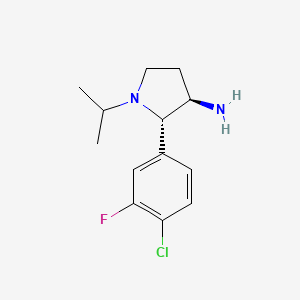
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine is a chemical compound that has garnered significant attention in the scientific community. It is commonly referred to as "CP-55940" and is a synthetic cannabinoid that has potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways that result in the observed physiological effects. Additionally, it has been found to modulate the activity of various ion channels and neurotransmitter receptors, thereby altering synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine are varied and depend on the dose and route of administration. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects. Additionally, it has been shown to have neuroprotective properties and can reduce oxidative stress. Furthermore, it has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. Additionally, it has been extensively studied and has well-characterized pharmacological properties. However, its limitations include its potential for abuse and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine. These include the development of novel synthetic analogs with improved pharmacological properties, the investigation of its potential use in the treatment of various neurological disorders, and the identification of its long-term effects. Additionally, the potential for the use of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine as a therapeutic agent in cancer treatment warrants further investigation.
Synthesemethoden
The synthesis of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine involves a multi-step process that includes the use of various reagents and solvents. The initial step involves the reaction of 4-chloro-3-fluoroacetophenone with propane-1,2-diol in the presence of a base to form a diol intermediate. This intermediate is then converted to the corresponding pyrrolidine derivative by reacting with (S)-pyrrolidine-2-carboxylic acid in the presence of a catalyst. The final step involves the separation and purification of ((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
((2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. Furthermore, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHPSKIKLGCED-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)
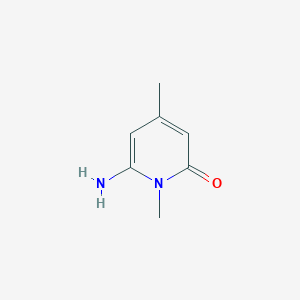
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2909354.png)
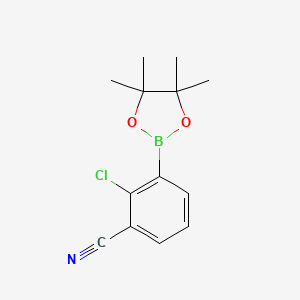
![1-[(4-Ethoxynaphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B2909356.png)
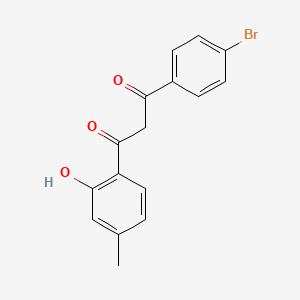
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2909364.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2909365.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2909366.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2909367.png)
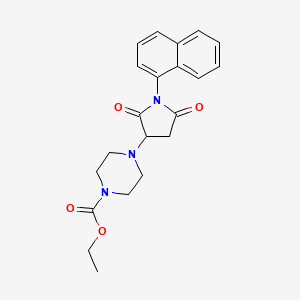
![N-(4-chlorophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2909369.png)

